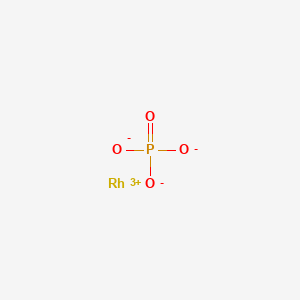

Rhodium(III) phosphate

Übersicht

Beschreibung

Rhodium(III) phosphate is a chemical compound with the formula RhPO4 . It is often used in scientific and industrial research .

Synthesis Analysis

This compound can be synthesized through various methods. One such method involves the use of rhodium-catalyzed C–H bond activation. This method uses a native P(III) atom as a directing group and can be used in regioselective late-stage functionalization of phosphine ligands . Another method involves the extraction of Rh(III) from HCl solution using amide-functionalised phosphonium-based ionic liquids .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo rhodium-catalyzed C–H bond activation of aromatics with amides and aldehydes to synthesize amines . Another example is the rhodium-catalyzed intermolecular chelation-assisted insertion of carbenes derived from α-diazocarbonyl compounds into non-acidic primary sp3 C–H bonds .Physical And Chemical Properties Analysis

This compound is a liquid solution with a concentration of approximately 5% in H2O . It has a density of 1.209 g/mL at 25 °C . Rhodium is renowned for its limited chemical reactivity, especially when compared to other transition metals .Wissenschaftliche Forschungsanwendungen

1. Complex Formation with Phosphoric Acid

Rhodium(III) demonstrates unique chemical behavior when reacting with phosphoric acid. Studies using NMR spectroscopy have revealed the formation of polynuclear aquaphosphate complexes, where phosphate ions primarily serve a bridging function in rhodium complexes. This finding is significant for understanding the coordination chemistry of rhodium(III) with phosphates and has implications for designing new materials and catalysts (Fedotov & Belyaev, 2008).

2. Separation Techniques

The ability to separate rhodium(III) from other elements is crucial in materials science and recycling. Techniques like multiple fractional extraction have been developed for this purpose, using systems like hydrochloric acid-tributyl phosphate. These methods are essential for the recovery and purification of rhodium, particularly from complex mixtures (Berg & Senn, 1958).

3. Intercalation Compounds

Research has shown that rhodium(III) can be intercalated into compounds like α-zirconium hydrogen phosphate. This process involves exchanging rhodium(III) with other ions within the layers of the compound, leading to the formation of various rhodium-containing phases. Such processes are important for developing new materials with unique properties, such as catalysts or sensors (Ferragina et al., 1995).

4. Catalysis

Rhodium(III) phosphate plays a critical role in catalysis, particularly in reactions involving the functionalization of C-H bonds. Its ability to catalyze reactions under oxidative conditions, leading to various bond formations, makes it a valuable tool in organic synthesis and industrial processes (Song, Wang, & Li, 2012).

5. Recovery from Nuclear Fuel

The recovery of rhodium from spent nuclear fuel is an area of significant interest, given the rarity and value of this metal. Studies have demonstrated the successful extraction of rhodium(III) from nitric acid solutions using hydrophobic ionic liquids, highlighting the potential for more efficient and sustainable methods of rhodium recovery (Bell & Ikeda, 2012).

6. Interaction with DNA

Rhodium(III) compounds' interaction with DNA has been the subject of study, particularly in terms of their impact on DNA helix conformation. Understanding these interactions is important for potential applications in biochemistry and medicine (Koutsodimou, Katsaros, & Kovala-Demertzi, 1994).

Wirkmechanismus

Safety and Hazards

Rhodium(III) phosphate may be corrosive to metals and can cause severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray, and to avoid contact with skin, eyes, or clothing . It should be stored in a corrosion-resistant container with a resistant inner liner .

Zukünftige Richtungen

Rhodium(III) phosphate and other Rhodium complexes have shown promising results in various fields, including catalysis and materials science . Future research could focus on developing new methods for synthesizing polyfunctional phosphines by C–C cross-couplings through rhodium-catalyzed C–H bond activation .

Relevant Papers There are several relevant papers that provide more detailed information about this compound. These include papers on Rhodium-catalyzed, Phosphorus(III)-directed hydroarylation of internal alkynes , and the mechanism of therapeutic action of Rhodium complexes .

Eigenschaften

IUPAC Name |

rhodium(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P.Rh/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPPVBDJYWOMMV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4PRh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40886966 | |

| Record name | Phosphoric acid, rhodium(3+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.877 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67859-71-6 | |

| Record name | Phosphoric acid, rhodium(3+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067859716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, rhodium(3+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, rhodium(3+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

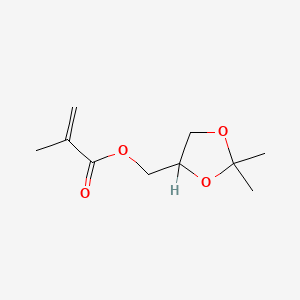

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

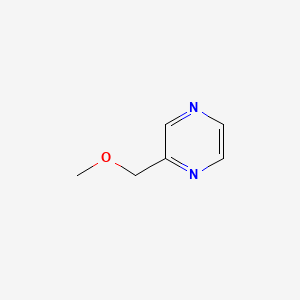

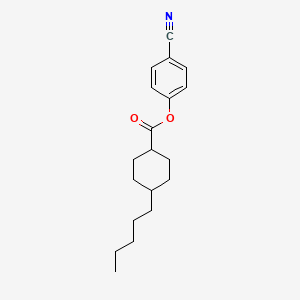

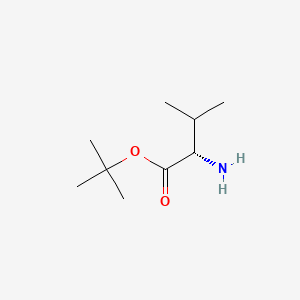

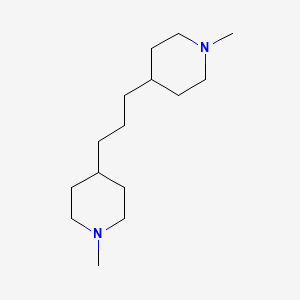

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Isoindole-1,3(2H)-dione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis[2-methyl-](/img/structure/B1581140.png)

![Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-](/img/structure/B1581152.png)